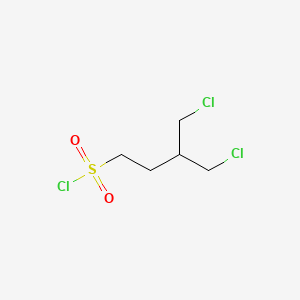

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

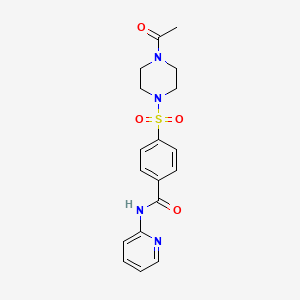

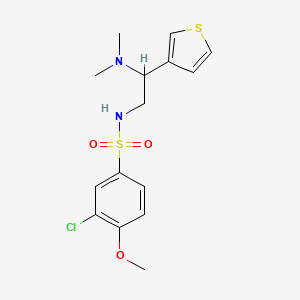

“4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2287288-00-8 . It has a molecular weight of 239.55 .

Synthesis Analysis

The synthesis of sulfonyl chlorides, which includes “this compound”, often involves chlorosulfonation . This process is typically clean, economical, and environment-friendly . It uses readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis

The molecular formula of “this compound” is C4H8Cl2O2S . Its average mass is 191.076 Da and its monoisotopic mass is 189.962204 Da .Aplicaciones Científicas De Investigación

Novel Catalyst for Synthesis

One significant application involves the use of a related compound, 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, as a novel nanosized N-sulfonic acid catalyst. This catalyst has been efficiently used for promoting one-pot synthesis of hexahydroquinolines via a multi-component condensation process under solvent-free conditions, showcasing excellent yields and reusability without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016). Similarly, it facilitated the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, biologically active compounds with pharmaceutical properties, under solvent-free conditions, indicating high yields and efficiency (Goli-Jolodar, Shirini, & Seddighi, 2018).

Friedel-Crafts Sulfonylation

Another application is observed in the Friedel-Crafts sulfonylation reaction, where 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, serving as unconventional reaction media and Lewis acid catalyst, facilitated the sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This reaction demonstrated enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Polyhydroquinoline Derivatives

The compound has been used in the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This process highlights the compound's utility in facilitating chemical reactions that yield products with potential pharmaceutical applications, emphasizing the versatility and efficacy of such sulfonic acid derivatives in organic synthesis (O. Goli-Jolodar, F. Shirini, & M. Seddighi, 2016).

Advanced Material Synthesis

Research on the synthesis and application of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s revealed how variations in the spacer group separating cationic and anionic moieties can modulate solubility and phase behavior in water and aqueous salt solutions. This work demonstrates the nuanced control over material properties achievable through molecular design, relevant to applications in biotechnology and material science (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Propiedades

IUPAC Name |

4-chloro-3-(chloromethyl)butane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3O2S/c6-3-5(4-7)1-2-11(8,9)10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHMAGRHUHEOCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(CCl)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)

![N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2824036.png)

![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)

![methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2824048.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone](/img/structure/B2824049.png)